N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide
Description
N-(3-Methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a heterocyclic compound featuring a tetrazole ring (a five-membered ring with four nitrogen atoms) linked to a carboxamide group. The tetrazole core is substituted with a phenyl group at position 2 and a 3-methoxyphenyl group via the carboxamide moiety.
Properties
IUPAC Name |
N-(3-methoxyphenyl)-2-phenyltetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-22-13-9-5-6-11(10-13)16-15(21)14-17-19-20(18-14)12-7-3-2-4-8-12/h2-10H,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBPOMMKLDZZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide typically involves the reaction of 3-methoxyaniline with phenyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the tetrazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper sulfate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide has been investigated for its potential as an anticancer agent. Studies have shown that compounds containing tetrazole rings can inhibit tumor growth through various mechanisms, including modulation of angiogenesis and direct cytotoxic effects on cancer cells. For instance, derivatives of tetrazole have demonstrated significant antiproliferative activity against various cancer cell lines, such as HT-29 (colon cancer) and PC-3 (prostate cancer) .
Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, such as vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in tumor angiogenesis. Molecular docking studies indicate that this compound exhibits favorable binding affinities to these targets, suggesting its potential as a scaffold for developing new anticancer therapies .
Biological Applications
Enzyme Inhibition
Research indicates that this compound may act as an enzyme inhibitor. It has been explored for its inhibitory effects on various enzymes involved in disease pathways, which could lead to therapeutic applications in conditions such as neurodegenerative diseases and metabolic disorders .
Antioxidant Properties
Tetrazole derivatives, including this compound, have shown promising antioxidant activities. These properties are essential for protecting cells from oxidative stress, which is linked to numerous chronic diseases .
Material Science
Synthesis of Novel Materials
The compound serves as a building block in the synthesis of novel materials with unique properties. Its ability to form coordination complexes with metal ions has been utilized in developing new catalysts and functional materials for applications in sensors and electronics .
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study
In a study published by researchers exploring the antiproliferative effects of various tetrazole derivatives, this compound was found to significantly reduce cell viability in HT-29 and PC-3 cell lines compared to control groups. The compound's IC50 values were comparable to established chemotherapeutic agents . -
Enzyme Inhibition Research
A study focusing on the enzyme inhibition potential of tetrazole derivatives revealed that this compound exhibited strong inhibitory activity against certain kinases involved in cancer progression. This suggests its potential role in developing targeted therapies for malignancies .
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
Core Heterocycle Comparisons
- Key Observations: The tetrazole core (as in the target compound and ) offers higher acidity (pKa ~4.9) compared to thiadiazoles (pKa ~8.5) or thiazoles, influencing solubility and receptor interactions .
Substituent Effects
- Electron-Donating Groups :
- Nitro Groups :
Physical and Spectral Properties
Biological Activity
N-(3-Methoxyphenyl)-2-phenyl-2H-tetrazole-5-carboxamide is a compound belonging to the tetrazole class, which has garnered attention for its diverse biological activities. Tetrazoles are five-membered nitrogen-containing heterocycles known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Synthesis and Structure
The synthesis of this compound typically involves multi-component reactions that yield high purity and yield of the desired compound. The structural features of this compound include a methoxy group on the phenyl ring and a carboxamide functional group, which are crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that tetrazole derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated potent activity against epidermoid carcinoma, suggesting that this compound may also possess similar efficacy. The mechanism often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival .
Table 1: Anticancer Activity of Tetrazole Derivatives
| Compound Name | Cancer Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)-... | Epidermoid Carcinoma | Not specified | |
| N-(3-Methoxyphenyl)-... | Potentially similar | TBD | Current study |
Antioxidant Properties
This compound has also been evaluated for its antioxidant activity. The DPPH assay indicated that tetrazoles can scavenge free radicals effectively, contributing to their potential in preventing oxidative stress-related diseases .
Table 2: Antioxidant Activity Comparison
| Compound Name | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| N-(3-Methoxyphenyl)-... | TBD | Current study |
| 3-(3,4-Dimethoxyphenyl)-... | High |
Antimicrobial Activity
Tetrazoles have shown promising antimicrobial effects against various pathogens. The structure of this compound could enhance its interaction with microbial targets, leading to effective inhibition .
Table 3: Antimicrobial Activity Overview
| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| N-(3-Methoxyphenyl)-... | E. coli | TBD | Current study |
| Various Tetrazoles | Staphylococcus aureus | Low values |
Case Studies
A recent case study explored the in vivo effects of a similar tetrazole derivative in mice bearing Ehrlich ascites carcinoma (EAC). The compound exhibited significant tumor growth inhibition and increased survival rates compared to control groups. This reinforces the potential application of tetrazole derivatives in cancer therapy .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may bind effectively to enzymes involved in cancer progression and inflammation, further supporting its therapeutic potential .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | NaN₃, HCl, DMF, 80°C | 65–75 | 90–95% |
| Amidation | EDCI, HOBt, DMF, RT | 70–85 | ≥95% |
Basic: Which spectroscopic techniques are optimal for structural characterization, and what diagnostic peaks confirm the core structure?
Answer:
- 1H/13C NMR:
- IR Spectroscopy: Stretching vibrations for C=O (amide I, ~1650 cm⁻¹) and N-H (amide II, ~1550 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Exact mass confirmation (e.g., C₁₅H₁₃N₅O₂ requires [M+H]⁺ = 295.1066) .
Advanced: How can X-ray crystallography resolve molecular conformation, and what challenges arise during refinement?
Answer:
Q. Table 2: Crystallographic Data for a Related Compound (N-(3-Methoxyphenyl)-6-methyl-2-oxo-2H-chromene-3-carboxamide)
| Parameter | Value |
|---|---|
| Space group | Triclinic, P1 |
| Unit cell (Å) | a=7.1028, b=10.1367, c=10.8171 |
| α/β/γ (°) | 75.8, 88.3, 71.3 |
| R-factor | 0.042 |
| Refinement software | SHELXL-2018 |
Advanced: How does substitution on the tetrazole ring modulate biological activity in structure-activity relationship (SAR) studies?
Answer:
- Key Findings from Analogs:
- 2-Phenyl substitution: Enhances metabolic stability compared to alkyl groups, as seen in kinase inhibitors .
- 5-Carboxamide linkage: Critical for hydrogen bonding with target proteins (e.g., Src/Abl kinases) .
- 3-Methoxyphenyl group: Improves solubility and modulates electron density, affecting binding affinity .
Contradictions in Literature:
- Some studies report reduced activity with bulkier substituents (e.g., trifluoromethyl), while others note improved selectivity . Resolution requires molecular docking and free-energy perturbation (FEP) simulations to assess steric/electronic effects.
Advanced: How to address discrepancies in reported biological activities of tetrazole derivatives?
Answer:
- Experimental Validation Steps:
- Standardized Assays: Re-test compounds under uniform conditions (e.g., ATP concentration in kinase assays) .
- Purity Verification: Use HPLC (>95% purity) and LC-MS to exclude batch variability .
- Off-Target Profiling: Screen against related targets (e.g., TRPV1 receptors) to identify cross-reactivity .
- Physicochemical Analysis: Measure logP and solubility to correlate with bioavailability discrepancies .
Case Study: Carbon-11 labeled analogs (e.g., N-(3-[11C]methoxyphenyl)-4-trifluoromethylcinnamide) were re-evaluated via autoradiography to confirm target engagement, resolving earlier inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
